1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride
CAS No.:
Cat. No.: VC16438681
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2 |
|---|---|
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | 2-propan-2-yl-1-prop-2-enylbenzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2.ClH/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3;/h4-8,10H,1,9H2,2-3H3;1H |
| Standard InChI Key | WQMWMXPYZZUMJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=CC=CC=C2N1CC=C.Cl |
Introduction
1-Allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride is a heterocyclic organic compound belonging to the benzimidazole class, known for its diverse biological activities. This compound features a benzimidazole core substituted with an allyl and an isopropyl group, typically encountered in its hydrochloride salt form. Its structure allows for various applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Synthesis Methods
The synthesis of 1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride typically involves organic reactions where benzimidazole derivatives react with allyl and isopropyl groups. The efficiency of these methods can vary based on reagents and conditions used, such as temperature, solvent choice, and reaction time, which are crucial for optimizing yield and purity.
Biological Activities
Compounds like 1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride often exhibit anti-inflammatory or antimicrobial properties. These activities are attributed to the modifications in the benzimidazole structure, which can lead to diverse applications in medicinal chemistry and pharmacology.
Future Directions
Further research on 1-allyl-2-isopropyl-1H-benzo[d]imidazole hydrochloride could involve exploring its potential as a scaffold for developing new pharmaceuticals, particularly in areas where benzimidazoles have shown promise, such as antimicrobial and anti-inflammatory applications. Additionally, studying its metabolic stability and potential toxicity would be crucial for any future drug development efforts.
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